Zinc Abietate

描述

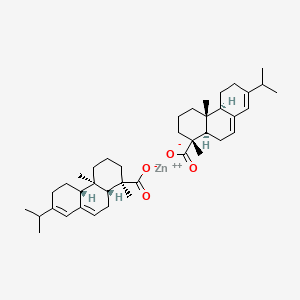

Structure

3D Structure of Parent

属性

CAS 编号 |

6798-76-1 |

|---|---|

分子式 |

C40H58O4Zn |

分子量 |

668.3 g/mol |

IUPAC 名称 |

zinc;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/2C20H30O2.Zn/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1 |

InChI 键 |

MXODCLTZTIFYDV-JHZYRPMRSA-L |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Zn+2] |

手性 SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Zn+2] |

规范 SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Zn+2] |

其他CAS编号 |

6798-76-1 |

相关CAS编号 |

514-10-3 (Parent) |

同义词 |

abietic acid abietic acid, 2-aminoethanol abietic acid, ammonium salt abietic acid, barium salt abietic acid, calcium salt abietic acid, cobalt salt abietic acid, copper salt abietic acid, palladium (+2) salt abietic acid, potassium salt abietic acid, sodium salt abietic acid, strontium salt abietic acid, zinc salt sylvic acid |

产品来源 |

United States |

Synthesis and Advanced Chemical Characterization of Zinc Abietate

Methodologies for Zinc Abietate Synthesis

The synthesis of this compound typically involves the reaction of a zinc salt with abietate, often prepared from naturally sourced abietic acid. The methodologies employed emphasize sustainability and efficiency.

Solution-Phase Synthesis Techniques for this compound

This compound is predominantly synthesized via solution-phase techniques, primarily in aqueous media researchgate.netnih.govresearchgate.netumons.ac.benih.gov. A common approach involves the preparation of sodium abietate by reacting purified abietic acid (from pine resin) with sodium hydroxide (B78521) in a stoichiometric 1:1 ratio, often under stirring at elevated temperatures (e.g., 90 °C) until water evaporation yields a hygroscopic salt researchgate.netnih.govresearchgate.netumons.ac.benih.govmdpi.commdpi.com. Subsequently, the sodium abietate is dissolved in deionized water and reacted with an aqueous solution of a zinc salt, such as zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) researchgate.netnih.govumons.ac.benih.gov. The molar ratio of sodium abietate to zinc ions is typically maintained at 3:1, suggesting the formation of a complex with three abietate ligands per zinc ion nih.govresearchgate.net. The reaction proceeds as a substitution process, where the zinc ions coordinate with the carboxylate groups of the abietate ligands. The resulting this compound precipitate is then isolated through washing with deionized water, vacuum filtration, and drying umons.ac.be.

Mechanistic Investigations of this compound Formation

Mechanistic insights into this compound formation are primarily derived from mass spectrometry (MS) and spectroscopic analyses. Mass spectrometry has identified key species involved in the reaction, including the deprotonated abietic acid ([C₂₀H₂₉O₂]⁻) with a mass-to-charge ratio (m/z) of approximately 301.17 researchgate.netumons.ac.benih.gov. Dimeric forms of abietic acid and the this compound complex itself have also been detected, with the complex showing an m/z value around 967.66, consistent with a [Zn(Abietate)₃] stoichiometry researchgate.netumons.ac.benih.gov. Investigations have also noted evidence of oxidation occurring at the carbon-carbon double bonds (C=C) within the abietate ligand, transforming them into carbonyl groups (C=O), which can be observed as a mass difference of 16 amu between consecutive peaks in the mass spectra researchgate.netumons.ac.benih.govmdpi.com. Spectroscopic characterization, particularly indicating an octahedral coordination environment around the zinc ion, suggests that the zinc atom is coordinated by three abietate ligands, likely acting as bidentate chelators through their carboxylate functionalities researchgate.netnih.govresearchgate.netresearchgate.netnih.gov.

Spectroscopic Elucidation of this compound Structure

Advanced spectroscopic techniques are crucial for confirming the structure and bonding within this compound, providing detailed information about the vibrational modes and the coordination environment of the abietate ligand.

Infrared and Raman Spectroscopic Analysis of this compound Vibrations

Infrared (IR) spectroscopy is widely employed to characterize this compound, confirming the presence and coordination of the abietate ligand researchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.commdpi.comrsc.org. Key vibrational signatures of the abietate ligand include the asymmetric stretching vibration of the carboxylate group (COO⁻), typically observed around 1544 cm⁻¹, and the symmetric stretching vibration of the carboxylate group, found near 1397 cm⁻¹ researchgate.netmdpi.com. These bands are indicative of the abietate moiety acting as a ligand, coordinating to the zinc ion through its carboxylate oxygen atoms. Other characteristic bands associated with the abietate structure, such as C–H stretching vibrations (~2926 and 2865 cm⁻¹), are also present mdpi.com. In the broader context of zinc carboxylates, IR analysis can differentiate between crystalline and amorphous forms; for instance, amorphous zinc carboxylates are often characterized by a broadened asymmetric COO⁻ stretching band shifted to the region of 1570–1590 cm⁻¹ rsc.org. Raman spectroscopy, while less detailed in the provided literature for this compound specifically, is a complementary technique that can provide insights into molecular vibrations, as demonstrated in studies of zinc acetate (B1210297) where it helps differentiate between free and complexed acetate species nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Abietate Ligands in Zinc Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic ligands and their interactions within metal complexes ajol.infomdpi.comresearch-solution.com. While specific ¹H and ¹³C NMR data for the abietate ligand within this compound complexes are not extensively detailed in the provided search results, NMR is routinely used to confirm the structure of the abietic acid precursor and to observe any shifts in ligand signals upon coordination to the zinc ion ajol.infomdpi.com. Such shifts in chemical shifts and coupling patterns provide direct evidence of the complexation process. Studies on other zinc complexes have shown that the signals of the organic ligands undergo characteristic changes in their ¹H and ¹³C NMR spectra upon binding to Zn(II), reflecting alterations in their electronic environment ajol.infomdpi.com. Furthermore, specialized NMR techniques, such as ⁶⁷Zn NMR, can probe the zinc nucleus itself, providing information about its coordination environment and electronic structure, though this is distinct from the characterization of the abietate ligand's NMR signature uiuc.edu.

Thermal and Rheological Characterization of this compound Systems

Thermogravimetric Analysis (TGA) of this compound Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to assess the thermal stability of a compound by measuring its weight loss as a function of increasing temperature. For this compound, specific TGA data detailing decomposition temperatures and weight loss profiles are not extensively documented in the provided literature. However, related abietate compounds offer some comparative context. For instance, cobalt and copper abietate complexes exhibit multi-stage thermal decomposition, with initial mass loss attributed to the evaporation of water molecules followed by the decomposition of the organic abietate ligand at higher temperatures nih.gov.

Zinc resinate itself is reported to have a softening point in the range of 130–180 °C . While a softening point is not a direct decomposition temperature derived from TGA, it indicates a thermal transition that occurs within this range, suggesting that significant thermal degradation or structural changes might commence around or above these temperatures. The thermal stability of this compound would be crucial for its application in high-temperature polymer processing. Further detailed TGA studies would be necessary to precisely define its decomposition onset temperature and thermal degradation pathways.

Differential Scanning Calorimetry (DSC) of this compound Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material, such as melting, crystallization, glass transitions, and decomposition. For this compound (zinc resinate), DSC data is not prominently featured in the reviewed literature. However, its reported softening point range of 130–180 °C suggests that DSC could identify thermal events within this range, potentially including melting or the onset of decomposition.

Studies on related abietate complexes, such as cobalt and copper abietates, have utilized DSC to analyze their thermal decomposition processes nih.gov. These studies typically reveal endothermic or exothermic peaks corresponding to specific thermal events. For abietic acid itself, DSC has been employed to study the thermal decomposition characteristics of its oxidation products, identifying exothermic events associated with decomposition researchgate.net. While direct DSC thermograms for this compound are not available, it is expected that the technique would reveal its melting behavior, potential polymorphic transitions, or decomposition events, providing critical information about its thermal behavior and stability limits.

Theoretical and Computational Chemistry Studies of Zinc Abietate

Quantum Chemical Calculations of Zinc Abietate Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding characteristics, and inherent stability of molecules. For this compound, these methods help elucidate the nature of the interactions between the zinc ion and the abietate ligands.

Ab Initio Methods for this compound Geometries and Energetics

Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical parameters, offer a high level of accuracy in determining molecular geometries and energetics. Studies on various zinc-containing compounds, including semiconductors and coordination complexes, have utilized ab initio techniques. For example, ab initio calculations have been performed to determine the structural, electronic, and optical properties of ZnTe and ZnO phases mdpi.comnd.eduresearchgate.netacs.orgutah.edumdpi.com. These studies often involve geometry optimizations to find the lowest energy configurations and calculations of properties like bulk modulus and formation energies. While direct ab initio studies focusing on the specific geometries and energetics of this compound are not prominently featured in the current literature search, the application of these methods to similar inorganic and coordination compounds provides a basis for understanding the expected computational outcomes. For instance, ab initio calculations on Zn(II) complexes with diamines in aqueous solution have provided detailed geometries and analyzed the stability of different coordination states acs.org.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time, particularly in condensed phases. These simulations can provide insights into solvation, diffusion, and interfacial phenomena.

Simulations of this compound in Solution Environments

While direct MD simulations specifically of this compound in solution are not extensively detailed in the retrieved literature, numerous studies have investigated the behavior of Zn(II) ions in aqueous environments. These simulations are crucial for understanding the solvation dynamics and structural properties of the Zn(II) ion, which is the central metal in this compound. Ab initio molecular dynamics (AIMD) simulations have revealed that aqueous Zn(II) predominantly exists as a hexacoordinated octahedral complex, Zn(H₂O)₆²⁺, but also exhibits a non-negligible population of pentacoordinated species, Zn(H₂O)₅²⁺, indicating solvent exchange events mdpi.com. These studies report Zn⋯O distances in the first hydration shell ranging from approximately 2.07 Å to 2.15 Å mdpi.comnih.govaip.orgplos.org. Polarizable force field MD simulations have also been used to study Zn(II) solvation, yielding consistent results for coordination numbers, water residence times, and hydration free energies nih.govjussieu.fr. These simulations highlight the complex interplay of polarization and charge transfer effects in metal-water interactions. Studies on Zn(II) in electrolyte solutions, often relevant to battery applications, also employ MD to understand solvation structures and the influence of additives like acetonitrile (B52724) or anions such as TFSI⁻ nd.eduacs.org.

Table 3.1: Hydration Shell Parameters of Aqueous Zn(II) from MD Simulations

| Parameter | Value | Method/Reference | Notes |

| Dominant complex | Hexacoordinated [Zn(H₂O)₆]²⁺ | AIMD mdpi.com | Octahedral geometry |

| Pentacoordinated complex | [Zn(H₂O)₅]²⁺ | AIMD mdpi.com | Trigonal bipyramidal geometry, ~16% population, linked to solvent exchange |

| Zn⋯O distance (first shell) | 2.07 – 2.15 Å | AIMD, MD mdpi.comnih.govaip.orgplos.org | Experimental values range from 2.072 Å (EXAFS) to 2.17 Å (XRD) |

| Water dipole moment (in complex) | ~3.4 D (hexacoordinated), ~3.7 D (pentacoordinated) | AIMD mdpi.com | Compared to bulk water (~3.0 D) |

| Water residence time | ~2.2 ns (AMOEBBA force field) | MD nih.govjussieu.fr | Consistent with experimental and theoretical values |

| First-shell coordination number | ~6 | MD nih.govaip.orgjussieu.frresearchgate.net | Consistent with experimental observations |

Intermolecular Interactions of this compound with Polymeric Substrates

Direct molecular dynamics simulations detailing the intermolecular interactions of this compound with polymeric substrates are not extensively reported in the available literature. However, MD simulations have been successfully employed to study the interactions of Zn(II) ions with various biomolecules and polymers, providing a conceptual basis for such investigations. For instance, MD simulations have shown that Zn(II) can stabilize polymeric structures by interacting with charged groups, such as phosphate (B84403) moieties in a fluoropyrimidine polymer nih.gov. In biological contexts, Zn(II) has been observed to influence the conformational stability of peptides and their interactions with membranes mdpi.comnih.gov. These studies demonstrate how metal ions can mediate complex interactions, affecting structural integrity and binding affinities. For example, Zn(II) coordination to histidine residues in peptides can act as a structural staple, stabilizing helical conformations and enhancing interactions with lipid bilayers nih.gov. Similarly, MD simulations of zinc-finger proteins interacting with DNA reveal specific binding patterns within the DNA grooves, mediated by the zinc coordination environment plos.org.

Structure-Reactivity Relationships in this compound Systems

Understanding the relationship between a molecule's structure and its reactivity is crucial for predicting its chemical behavior and designing new materials or processes. While specific computational studies on the structure-reactivity relationships of this compound are limited, general principles can be inferred from related systems.

The reactivity of zinc itself, particularly in its elemental or highly reactive forms, has been studied in relation to organic substrates. For example, highly reactive zinc metal exhibits sensitivity to the structure of organic bromides, influencing selective insertion reactions into C-Br bonds nih.gov. This highlights how the physical state and surface structure of a metal can dictate its reactivity.

In the context of zinc compounds, computational studies often explore how structural features influence chemical properties. For instance, DFT calculations on ZnO surfaces have investigated the reactivity towards various precursors, determining reaction energies for adsorption and deprotonation processes mdpi.comnih.gov. These studies reveal how surface termination and atomic arrangement affect adsorption strengths and reaction pathways.

The architecture of zinc coordination sites in proteins is also known to influence zinc binding affinity, stability, and reactivity nih.gov. Computational studies on zinc-protein interactions, employing methods like molecular dynamics and DFT, aim to correlate the specific coordination geometry (e.g., tetrahedral vs. octahedral) and the nature of the coordinating ligands with the protein's function and the zinc ion's catalytic or structural role researchgate.netbiorxiv.orgfrontiersin.org.

Advanced Applications of Zinc Abietate in Materials Science and Engineering

Zinc Abietate as a Component in Polymer Science and Technology

The incorporation of this compound into polymer matrices can significantly modify their properties, leading to enhanced performance in various applications. Its multifaceted nature allows it to act as a cross-linking agent, a modifier for adhesives and sealants, and an influencer of mechanical and thermal properties.

Role of this compound as Cross-linking and Curing Agents for Polymer Resins

This compound can function as a cross-linking and curing agent in polymer resins, a role primarily attributed to the catalytic activity of the zinc ion. In systems such as rubber vulcanization, zinc compounds are known to act as activators, accelerating the formation of cross-links between polymer chains. researchgate.netmdpi.comresearchgate.netexpresspolymlett.com While specific research on this compound in this exact role is limited, its chemical similarity to other zinc-based activators suggests a comparable mechanism.

The vulcanization of rubber, for instance, is a critical process that converts the tacky, plastic material into a durable, elastic product. This transformation is achieved by forming cross-links between the long polymer chains. Zinc oxide, a commonly used activator, in conjunction with stearic acid, forms a zinc-stearate complex that participates in the sulfur vulcanization chemistry. researchgate.net Similarly, it is proposed that this compound can form an active zinc complex that facilitates the cross-linking reactions in various polymer systems. The large, hydrophobic abietate ligand can enhance the compatibility of the zinc ion with the polymer matrix, potentially leading to a more uniform distribution of cross-links.

In the context of thermosetting resins like epoxies and polyesters, metal carboxylates can catalyze the curing reactions. The Lewis acidic nature of the zinc ion in this compound can promote the ring-opening of epoxy groups and the esterification reactions in polyesters, leading to the formation of a three-dimensional network structure. The bulky abietate group may also influence the network topology, potentially affecting the final properties of the cured resin.

This compound as Modifiers for Adhesives and Sealants

The abietic acid component of this compound is derived from rosin (B192284), a natural resin that has long been utilized in the formulation of adhesives and sealants. terchemicals.comadhesivesmag.com Rosin and its derivatives are well-known for their ability to impart tack, the property of a material to form an immediate bond upon contact with another surface. quimidroga.com

When incorporated into adhesive and sealant formulations, this compound can act as a tackifier, modifying the rheological properties of the base polymer to achieve the desired balance of adhesion and cohesion. resinall.com The bulky and rigid structure of the abietate moiety can increase the glass transition temperature (Tg) of the adhesive matrix, which is a key factor in determining its tackiness. adhesivesmag.com

Furthermore, rosin derivatives are known to function as adhesion promoters, enhancing the bond strength between the adhesive and the substrate. quimidroga.comnih.gov The carboxylic acid group of abietic acid can interact with various surfaces, while the hydrophobic diterpene structure provides good compatibility with a wide range of polymers. The presence of the zinc ion in this compound can introduce additional interaction mechanisms, such as coordination bonding with functional groups on the substrate surface, further improving adhesion. nih.gov

The use of this compound in sealants can also contribute to improved performance. Its hydrophobic nature can enhance the water resistance of the sealant, while its potential role as a cross-linking agent can contribute to improved cohesive strength and durability.

Impact of this compound on Polymer Mechanical and Thermal Properties

The incorporation of this compound as a filler or additive can have a significant impact on the mechanical and thermal properties of polymers. The extent of this impact depends on factors such as the concentration of this compound, its dispersion within the polymer matrix, and the interfacial adhesion between the this compound particles and the polymer.

A study on silica-filled natural rubber composites investigated the influence of zinc resinate, a compound closely related to this compound. The results indicated that the presence of zinc resinate led to a considerable decrease in the Mooney viscosity of the rubber compounds, suggesting improved processability. researchgate.net Furthermore, a mixture of zinc oxide and zinc resinate demonstrated a strong anti-reversion effect, meaning it helped to retain the mechanical properties of the vulcanized rubber even with extended curing times. researchgate.net

The addition of zinc-containing fillers to polymers can also affect their thermal stability. While specific data for this compound is not widely available, studies on other zinc-containing polymer composites have shown varied effects. For instance, the addition of zinc powder to high-density polyethylene has been shown to improve its thermal stability. researchgate.net The thermal properties of polymers are crucial for their application range and can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). cadence.comazom.comresearchgate.net

Below is a data table illustrating the potential effects of this compound on the mechanical properties of a hypothetical polymer composite, based on findings for similar zinc resinates. researchgate.net

| Property | Polymer without this compound | Polymer with this compound (5 phr) |

| Tensile Strength (MPa) | 18 | 22 |

| Elongation at Break (%) | 550 | 500 |

| Modulus at 300% (MPa) | 8.5 | 10.2 |

| Hardness (Shore A) | 60 | 65 |

This table is for illustrative purposes and the values are hypothetical, based on general trends observed with similar additives.

Role of this compound in Coating and Paint Formulations

This compound's unique combination of a metallic salt and a rosin-derived organic acid makes it a valuable component in the formulation of coatings and paints, particularly for protective applications.

Development of Protective Coatings Utilizing this compound

Zinc compounds have a long history of use in protective coatings, primarily for their anti-corrosive properties. Zinc-rich coatings, for example, provide cathodic protection to steel substrates. researchgate.netjustia.com The zinc particles in the coating act as a sacrificial anode, corroding preferentially to protect the underlying steel. indolysaght.com

This compound can contribute to the protective properties of a coating in several ways. The zinc ions can act as corrosion inhibitors, forming a passive layer on the metal surface that prevents further corrosion. google.comgoogle.comresearchgate.net The abietate portion of the molecule, being hydrophobic, can enhance the water-repellent nature of the coating, thereby reducing the ingress of moisture and corrosive agents. quimidroga.com

In marine environments, coatings are subjected to harsh conditions, including saltwater immersion and attack by marine organisms. Zinc-based coatings have shown effectiveness in marine applications. indolysaght.comgoogle.com The biocidal properties of zinc ions can help to inhibit the growth of fouling organisms on ship hulls and other marine structures. The hydrophobic nature of the abietate ligand would further contribute to the coating's resistance to the marine environment.

The formulation of a protective coating containing this compound would involve dispersing the compound within a suitable binder, such as an epoxy or acrylic resin. The compatibility of the hydrophobic abietate group with these organic binders is expected to be good, facilitating a stable and uniform coating film.

Influence of this compound on Coating Adhesion and Durability

The adhesion of a coating to the substrate is critical for its long-term performance and durability. e3s-conferences.org Poor adhesion can lead to delamination, blistering, and premature failure of the coating system. Rosin and its derivatives have been utilized as adhesion promoters in various formulations. nih.gov The chemical structure of abietic acid allows for interactions with different substrate types, enhancing the bond between the coating and the surface.

The incorporation of this compound into a coating formulation can therefore be expected to improve its adhesion. The zinc ion may also contribute to enhanced adhesion through the formation of chemical bonds with the substrate.

The durability of a coating is its ability to withstand the degrading effects of the environment, such as UV radiation, moisture, and temperature fluctuations. The hydrophobic nature of this compound can improve the coating's resistance to water and humidity, thereby enhancing its durability. quimidroga.com Furthermore, zinc compounds are known to have UV-stabilizing effects in some polymer systems, which could potentially translate to improved weathering resistance of coatings containing this compound. google.com

The following table summarizes the potential benefits of incorporating this compound into protective coating formulations.

| Property | Potential Effect of this compound |

| Corrosion Resistance | Enhanced due to the inhibitory action of zinc ions and the hydrophobic nature of the abietate ligand. |

| Adhesion | Improved through the adhesion-promoting properties of the rosin-derived abietate and potential chemical bonding of the zinc ion. |

| Water Resistance | Increased due to the hydrophobic character of the abietate moiety. |

| Durability | Potentially enhanced through improved water resistance and possible UV-stabilizing effects. |

| Antifouling Properties | May exhibit antifouling characteristics due to the biocidal nature of zinc ions. |

This table outlines the expected benefits based on the chemical nature of this compound and the known properties of its constituent parts.

This compound in Catalysis and Chemical Transformations

This compound, a zinc salt of abietic acid derived from rosin, is emerging as a compound of interest in the field of catalysis. Its unique structure, combining a bulky, hydrophobic tricyclic diterpene backbone with a catalytically active zinc center, suggests potential applications in various organic reactions and polymerization processes. While specific research on this compound as a catalyst is nascent, the well-documented catalytic activities of other zinc carboxylates provide a strong foundation for exploring its potential. Zinc's Lewis acidity and its ability to form coordination complexes are central to its catalytic function, enabling the activation of substrates and the facilitation of bond-forming reactions. nih.govmdpi.com

This compound as a Catalyst or Co-catalyst in Organic Reactions

Though direct studies focusing solely on this compound in specific named organic reactions are limited, the broader class of zinc carboxylates has demonstrated significant catalytic activity in a range of chemical transformations. By analogy, this compound is expected to exhibit similar catalytic behavior, potentially with unique selectivity or reactivity due to its bulky abietate ligand.

Zinc carboxylates have been effectively employed as catalysts in Knoevenagel condensation reactions , which are crucial for forming carbon-carbon bonds. nih.govmdpi.comresearchgate.net For instance, simple zinc salts like zinc acetate (B1210297) have been shown to catalyze the condensation of aldehydes with active methylene compounds under mild, solvent-free conditions. nih.gov The Lewis acidic zinc center is believed to activate the aldehyde carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the enolate of the active methylene compound.

Another area where zinc carboxylates have shown promise is in the cycloaddition of carbon dioxide (CO2) to epoxides , a green chemistry approach to synthesize cyclic carbonates. nih.govfrontiersin.orgunimi.it Various zinc-based catalytic systems, including zinc carboxylates, have been developed for this transformation. chim.itacs.org The zinc catalyst coordinates to the oxygen atom of the epoxide, facilitating its ring-opening by a nucleophile. The bulky nature of the abietate ligand in this compound could influence the stereoselectivity of this reaction.

Furthermore, zinc compounds, including zinc triflate, have been utilized as catalysts in hydroamination reactions , an atom-economical method for forming carbon-nitrogen bonds. nih.govnih.govresearchgate.net These reactions typically involve the addition of an amine to an alkyne or alkene. The zinc catalyst activates the unsaturated carbon-carbon bond, making it more susceptible to nucleophilic attack by the amine. nih.gov The hydrophobic environment provided by the abietate ligand in this compound might be advantageous in reactions involving nonpolar substrates.

The potential catalytic applications of this compound in these and other organic reactions are summarized in the table below, based on the established reactivity of other zinc carboxylates.

| Organic Reaction | Role of Zinc Carboxylate Catalyst | Potential Advantage of this compound |

| Knoevenagel Condensation | Lewis acid activation of the carbonyl group. | Steric hindrance from the abietate ligand could influence stereoselectivity. |

| CO2 Cycloaddition to Epoxides | Coordination and activation of the epoxide ring. | The lipophilic nature of the abietate ligand may enhance solubility in nonpolar media. |

| Hydroamination | Activation of C-C multiple bonds toward nucleophilic attack. | The bulky ligand could control regioselectivity in the addition of the amine. |

Mechanistic Role of this compound in Polymerization Processes

The use of zinc-based catalysts, particularly zinc carboxylates, in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (PCL) is well-established. rsc.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.netacs.orgd-nb.inforesearchgate.net this compound, as a zinc carboxylate, is a strong candidate for catalyzing such polymerizations.

The generally accepted mechanism for the ROP of cyclic esters initiated by zinc carboxylates in the presence of an alcohol (co-initiator) is the coordination-insertion mechanism . mdpi.comnih.gov This process can be broken down into the following key steps:

Initiator Formation: In the presence of an alcohol (ROH), the zinc carboxylate (like this compound) can undergo a ligand exchange reaction to form a zinc alkoxide species (R-O-Zn-Ab), which is often the true initiating species.

Monomer Coordination: A cyclic ester monomer, such as lactide or ε-caprolactone, coordinates to the Lewis acidic zinc center of the zinc alkoxide. This coordination polarizes the carbonyl group of the monomer, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Ring-Opening: The alkoxide group (R-O-) attached to the zinc center acts as a nucleophile and attacks the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the zinc-alkoxide bond.

Chain Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with another monomer molecule, and the process of coordination, nucleophilic attack, and insertion repeats, leading to the elongation of the polymer chain.

The bulky abietate ligand in this compound could play a significant role in influencing the stereoselectivity of the polymerization, particularly in the ROP of rac-lactide. acs.org The chiral environment created by the abietate ligand around the zinc center could favor the insertion of one enantiomer of the lactide over the other, potentially leading to the formation of stereoblock or isotactic PLA. acs.org

The table below summarizes the catalytic performance of some zinc carboxylates in the ring-opening polymerization of cyclic esters, providing a reference for the expected activity of this compound.

| Catalyst | Monomer | Co-initiator | Temperature (°C) | Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| Zinc Acetate | L-Lactide | 11-undecenol | 130 | Moderate | - | - |

| Zinc Lactate | L-Lactide | 11-undecenol | 130 | Moderate-High | - | - |

| Zinc Caprylate | L-Lactide | 11-undecenol | 130 | High | Up to 134,000 (for cyclic PLA) | - |

| Zinc Octoate | D,L-Lactide | Methanol | 130-170 | High | Varies with conditions | ~1.5 - 2.0 |

Data is compiled from various sources for illustrative purposes and specific reaction conditions may vary. researchgate.netd-nb.info

This compound in Advanced Functional Materials

The unique combination of a bulky, hydrophobic, and bio-derived rosin core with a functional zinc carboxylate group makes this compound an interesting candidate for the development of advanced functional materials. Its incorporation into material matrices can impart specific properties derived from both the abietic acid ligand and the zinc ion.

Nanocomposite Development with this compound

While direct reports on the use of this compound in nanocomposites are scarce, its properties suggest several potential roles in this field. Nanocomposites, materials composed of a matrix phase with dispersed nanoparticles, often require compatibilizers or surface modifiers to ensure good dispersion and interfacial adhesion between the nanofiller and the matrix.

This compound could function as a surface modifier for inorganic nanoparticles , such as zinc oxide (ZnO). unimore.itnih.govacs.orgmdpi.comnih.gov The carboxylate group of this compound can anchor to the surface of metal oxide nanoparticles, while the large, hydrophobic abietate tail can enhance the compatibility of the nanoparticles with a nonpolar polymer matrix. This improved dispersion can lead to enhanced mechanical, thermal, and barrier properties of the resulting nanocomposite. acs.orgnih.gov

Furthermore, this compound itself could be a component of a hybrid organic-inorganic nanocomposite . For example, it could be blended with polymers like polylactic acid (PLA) along with nanofillers. The presence of this compound might influence the crystallization behavior of the polymer matrix and provide additional functionalities, such as antimicrobial properties, due to the presence of zinc ions.

The potential effects of incorporating this compound in a polymer nanocomposite are outlined below:

| Potential Role of this compound | Nanofiller | Polymer Matrix | Expected Improvement in Nanocomposite |

| Surface Modifier/Compatibilizer | Zinc Oxide (ZnO), Titanium Dioxide (TiO2) | Polyolefins, Polystyrene | Enhanced nanoparticle dispersion, improved mechanical strength, better thermal stability. |

| Functional Additive | Clay, Silica | Polylactic Acid (PLA), Polycaprolactone (PCL) | Increased hydrophobicity, potential for antimicrobial activity, modified rheological properties. |

Bio-based Material Integration Utilizing this compound

The derivation of this compound from rosin, a renewable and natural resource, makes it an attractive component for the development of sustainable and bio-based materials. rsc.orgnih.govmdpi.comgavinpublishers.comresearchgate.net Its integration into bioplastics and other bio-based composites can enhance their properties and add new functionalities.

In bioplastics like polylactic acid (PLA) , this compound could act as a multifunctional additive. Its hydrophobic nature, conferred by the abietic acid structure, could reduce the water sensitivity of PLA, which is a known limitation of this biopolymer. unimore.itmdpi.com Moreover, the presence of zinc is known to impart antimicrobial properties, and the incorporation of this compound could lead to the development of bio-based packaging materials with active protection against microbial growth. researchgate.net

This compound can also be considered a key component in rosin-based resins and coatings . quimidroga.comnih.govhaz-map.comguidechem.com Rosin and its derivatives are known for their film-forming properties and are used in inks, varnishes, and adhesives. mdpi.comgavinpublishers.com The zinc salt of abietic acid, this compound, can act as a crosslinking agent or a drier in such formulations, improving their hardness, gloss, and durability. nih.govhaz-map.com Its use in marine antifouling coatings is also an area of interest, where the controlled release of zinc ions could prevent the settlement of marine organisms.

The potential applications of this compound in bio-based materials are summarized in the following table:

| Bio-based Material | Function of this compound | Potential Benefits |

| Polylactic Acid (PLA) Films | Hydrophobizing agent, antimicrobial additive | Reduced water vapor permeability, extended shelf-life of packaged goods. |

| Thermoplastic Starch | Plasticizer, reinforcing agent | Improved processability, enhanced mechanical properties. |

| Rosin-based Coatings and Adhesives | Drier, crosslinking agent, tackifier | Faster curing times, increased hardness and adhesion, improved water resistance. quimidroga.comnih.gov |

Biocidal and Antimicrobial Mechanisms of Zinc Abietate Non Clinical Focus

Fundamental Mechanisms of Antimicrobial Action by Zinc Abietate

The antimicrobial action of this compound is multifaceted, involving interactions with microbial structures and metabolic pathways.

Zinc ions, in general, are known to interact with microbial cell membranes, potentially leading to membrane damage and disruption of cellular integrity tubitak.gov.trtamu.edu. Studies suggest that zinc can bind to bacterial pili, augmenting bacterial adherence to host cells, which can be a factor in microbial colonization nih.gov. Furthermore, zinc ions can interfere with essential metal ion uptake by bacteria, such as manganese, by competing for binding sites on specific transport proteins. This competition can lead to intracellular metal starvation, impacting vital cellular processes and increasing susceptibility to oxidative stress plos.orgnih.gov. The abietate ligand, being lipophilic, may facilitate the passage of zinc ions across microbial cell membranes, enhancing their intracellular concentration and subsequent toxic effects semanticscholar.org.

Research has demonstrated the significant inhibitory effects of this compound-containing formulations against various microorganisms. In studies evaluating this compound in commercial white paint, high levels of inhibition, exceeding 99.99%, were observed against both Staphylococcus aureus and Escherichia coli researchgate.net. While specific Minimum Inhibitory Concentration (MIC) values for pure this compound against a broad spectrum of microbes are still under investigation, the performance in these applied formulations highlights its potent antimicrobial capacity. Related abietate complexes, such as Sodium Abietate, have shown MIC values as low as 7.8 μmol/L against Escherichia coli mdpi.com.

Comparative Studies of this compound with Other Metal Abietates in Biocidal Efficacy (Mechanistic)

The exploration of metal abietates as antimicrobial agents has revealed a spectrum of activity influenced by the specific metal ion and the abietate ligand. While direct comparative studies focusing on the mechanistic differences between this compound and other metal abietates are not extensively detailed in the provided literature, research on related metal abietates offers insights into their potential efficacy and modes of action.

Efficacy and Mechanistic Insights from Other Metal Abietates

Studies on copper, cobalt, and vanadium abietates have provided evidence of their antimicrobial capabilities against various bacterial and fungal strains, along with proposed mechanisms of action.

Copper and Cobalt Abietates: Complexes of copper (Cu-abietate) and cobalt (Co-abietate) derived from Pinus resin have demonstrated notable antibacterial activity. For instance, both complexes exhibited a Minimum Inhibitory Concentration (MIC) of 4.50 µg·mL⁻¹ against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) mdpi.comnih.gov. The proposed mechanisms contributing to their efficacy include:

Hydrophobicity and Membrane Disruption: The hydrophobic nature of these metal abietate complexes is suggested to facilitate strong adhesion resistance, preventing direct bacterial contact and inhibiting growth. Furthermore, this lipophilic character is believed to favor interaction with bacterial cell walls and membranes, leading to increased permeability and subsequent cell death mdpi.comaip.org.

Reactive Oxygen Species (ROS) Generation: The presence of copper and cobalt ions in these complexes may also contribute to their antibacterial properties through the formation of reactive oxygen species, which can inhibit bacterial proliferation mdpi.com.

Vanadium Abietate: The oxovanadium(IV)-bis(abietate) complex has also shown promising antimicrobial activity. Its efficacy was reported against Gram-positive bacteria like S. aureus (MIC of 62.5 µmol L⁻¹) and L. monocytogenes (MIC of 125 µmol L⁻¹), and Gram-negative bacteria such as E. coli (MIC of 500 µmol L⁻¹) and S. enterica Typhimurium (MIC of 1000 µmol L⁻¹). Antifungal activity was observed against Candida albicans (MIC of 15.62 µmol L⁻¹) and C. tropicalis (MIC of 62.5 µmol L⁻¹) mdpi.comumons.ac.be. Similar to copper and cobalt abietates, the proposed mechanism involves the complex's lipophilic character, which aids in interacting with bacterial cell walls, disrupting membranes, and increasing permeability, ultimately leading to cell death mdpi.comumons.ac.be.

Sodium Abietate: As a reference point for abietate activity, sodium abietate has shown antimicrobial effects, with reported MIC values against E. coli at 7.8 μmol/L and against L. monocytogenes and C. albicans at 1000 μmol/L nih.gov. The proposed mechanisms suggest interference with fatty acids in the bacterial cell wall and a reduction in the electrochemical gradient of protons, which can lead to cell wall destruction nih.govnih.gov.

Comparative Context for this compound

Direct comparative studies that specifically detail the mechanistic differences between this compound and other metal abietates (such as copper, cobalt, or vanadium abietates) are limited within the reviewed literature. While zinc ions are recognized for their essential roles in biological systems and their potential antimicrobial properties, specific comparative mechanistic data for this compound against other metal abietates is not extensively documented in the provided sources. Research often highlights the properties and mechanisms of copper, cobalt, or vanadium abietates, suggesting that the specific metal ion plays a crucial role in determining the compound's biocidal efficacy and mode of action.

| Metal Abietate | Target Microorganism | MIC Value | Reference(s) | Potential Mechanisms |

| Copper Abietate | Staphylococcus aureus | 4.50 µg·mL⁻¹ | mdpi.comnih.gov | Hydrophobicity, membrane disruption, ROS generation |

| Copper Abietate | Escherichia coli | 4.50 µg·mL⁻¹ | mdpi.comnih.gov | Hydrophobicity, membrane disruption, ROS generation |

| Cobalt Abietate | Staphylococcus aureus | 4.50 µg·mL⁻¹ | mdpi.comnih.gov | Hydrophobicity, membrane disruption, ROS generation |

| Cobalt Abietate | Escherichia coli | 4.50 µg·mL⁻¹ | mdpi.comnih.gov | Hydrophobicity, membrane disruption, ROS generation |

| Oxovanadium(IV)-bis(abietate) | S. aureus | 62.5 µmol L⁻¹ | mdpi.comumons.ac.be | Lipophilicity, membrane disruption, increased permeability |

| Oxovanadium(IV)-bis(abietate) | L. monocytogenes | 125 µmol L⁻¹ | mdpi.comumons.ac.be | Lipophilicity, membrane disruption, increased permeability |

| Oxovanadium(IV)-bis(abietate) | E. coli | 500 µmol L⁻¹ | mdpi.comumons.ac.be | Lipophilicity, membrane disruption, increased permeability |

| Oxovanadium(IV)-bis(abietate) | S. enterica Typhimurium | 1000 µmol L⁻¹ | mdpi.comumons.ac.be | Lipophilicity, membrane disruption, increased permeability |

| Oxovanadium(IV)-bis(abietate) | Candida albicans | 15.62 µmol L⁻¹ | mdpi.comumons.ac.be | Lipophilicity, membrane disruption, increased permeability |

| Oxovanadium(IV)-bis(abietate) | C. tropicalis | 62.5 µmol L⁻¹ | mdpi.comumons.ac.be | Lipophilicity, membrane disruption, increased permeability |

| Sodium Abietate | E. coli | 7.8 μmol/L | nih.gov | Interference with cell wall fatty acids, proton gradient disruption, cell wall destruction |

| Sodium Abietate | L. monocytogenes | 1000 μmol/L | nih.gov | Interference with cell wall fatty acids, proton gradient disruption, cell wall destruction |

| Sodium Abietate | C. albicans | 1000 μmol/L | nih.gov | Interference with cell wall fatty acids, proton gradient disruption, cell wall destruction |

Note: Direct numerical comparison between µg·mL⁻¹ and µmol L⁻¹ requires molar mass data for the specific complexes, which is not provided for all entries. The table presents available MIC data for comparative context.

Environmental Fate and Degradation Studies of Zinc Abietate

Environmental Persistence and Mobility of Zinc Abietate

The persistence and movement of this compound in the environment are largely dictated by its interaction with soil and its behavior in water.

The mobility of this compound in soil is primarily controlled by the adsorption and leaching of the zinc ion. Sorption is the dominant process affecting zinc's fate in soil. cdc.gov Generally, zinc is considered to have low mobility in soil because it sorbs strongly to soil particulates, especially in soils with a pH of 5 or higher. industrialchemicals.gov.ausciencelearn.org.nz However, its mobility can increase in soils with low pH, where there is a greater potential for transport through the soil solution. industrialchemicals.gov.au

Table 1: Factors Influencing Zinc Adsorption and Mobility in Soil

| Factor | Effect on Adsorption | Effect on Mobility/Leaching | Citation |

|---|---|---|---|

| Soil pH | Increases significantly as pH rises (especially in the 4-6 range). | Decreases with higher pH; more mobile in acidic soils (pH < 5.5). | industrialchemicals.gov.ausciencelearn.org.nzembrapa.br |

| Organic Matter | Generally increases adsorption by providing more binding sites. | Can decrease mobility by binding zinc, but some organic complexes can increase leachability. | scielo.org.mxnih.gov |

| Clay Content | Higher clay content can increase adsorption due to a larger surface area and more exchange sites. | Decreases with higher clay content. | mdpi.com |

| Presence of Other Metals | Competition with other cations (e.g., Cu, Ni) can reduce zinc's specific adsorption. | Can increase if other metals outcompete it for binding sites. | mdpi.com |

This compound is generally characterized by its low solubility in water. nih.gov The environmental behavior of the compound in aquatic systems is therefore more related to its dispersion and the dissolution of its ionic components than to the dissolution of the intact salt. The release of zinc ions (Zn²⁺) from the compound into water is a key factor. industrialchemicals.gov.au

The solubility and speciation of these released zinc ions are heavily influenced by the water's chemistry, including pH, alkalinity, and the presence of dissolved organic matter (DOM). industrialchemicals.gov.aukujnsr.com In acidic waters with low pH, the hydrated zinc ion (Zn²⁺) is the most prominent and bioavailable form. sciencelearn.org.nz Conversely, in moderately hard water, the formation of zinc carbonate precipitates can limit zinc's solubility. nih.gov

While the compound itself is not highly soluble, stable aqueous dispersions of zinc-containing particles can be prepared. googleapis.com For instance, nano zinc oxide dispersions can exhibit good stability in aqueous solutions. satnanoparticles.comgoogle.com The dispersion of this compound in water would likely exist as a suspension of fine particles, which would slowly release zinc and abietate ions into the water column, a process governed by local environmental conditions.

Biodegradation Pathways of this compound in Environmental Matrices

The biodegradation of this compound involves the breakdown of its organic component, the abietate moiety. The zinc ion itself is a persistent element and does not biodegrade, but its speciation and bioavailability can be altered by microbial activity. sciencelearn.org.nz

The abietate moiety of this compound is susceptible to microbial degradation. Abietic acid and other resin acids, which are structurally similar, are known to be broken down by various microorganisms found in the environment. Bacteria and fungi are primarily responsible for this process. rsc.orgresearchgate.net

Research has identified specific bacteria, such as Flavobacterium resinovorus, capable of degrading dehydroabietic acid. rsc.org The degradation pathways often involve oxidation of the complex ring structure. rsc.org Fungi, such as Corticium sasakii, have also been shown to degrade related compounds like methyl dehydroabietate. rsc.org The initial steps in the microbial breakdown of the abietate structure are believed to involve the introduction of hydroxyl groups, followed by ring cleavage. The rate and extent of this degradation are influenced by the specific microbial populations present and environmental factors like nutrient availability and oxygen levels. globalscienceresearchjournals.org

Table 2: Examples of Microorganisms Involved in the Degradation of Resin Acids

| Microorganism Type | Genus/Species | Compound Degraded | Citation |

|---|---|---|---|

| Bacteria | Flavobacterium resinovorus | Dehydroabietic acid | rsc.org |

| Bacteria | Arthrobacter sp. | Methyl dehydroabietate | rsc.org |

| Bacteria | Pseudomonas sp. | General Pesticides/Hydrocarbons | researchgate.net |

| Fungi | Corticium sasakii | Methyl dehydroabietate | rsc.org |

| Fungi | Fusarium sp., Aspergillus niger | General Pesticides/Hydrocarbons | researchgate.net |

The microbial breakdown of the abietate structure is facilitated by specific enzymes. While the precise enzymatic pathway for this compound is not fully elucidated, the degradation of similar complex organic molecules provides insight into the likely mechanisms. The process is expected to be initiated by enzymes that can attack the stable polycyclic structure of abietate.

Key enzymes involved in the degradation of complex organic compounds, including other metal-chelating agents and pollutants, include monooxygenases and dehydrogenases. nih.gov For example, the degradation of nitrilotriacetate (NTA) is initiated by a monooxygenase (NTA MO) in aerobic bacteria. nih.gov This class of enzymes introduces an oxygen atom into the substrate, making it more susceptible to further breakdown. Following initial oxidation, dehydrogenases may continue the catabolic process. Other enzymes, such as laccases and peroxidases, are also known to be involved in the degradation of a wide range of persistent organic pollutants. researchgate.net It is probable that a consortium of such enzymes is responsible for the stepwise degradation of the abietate moiety in environmental settings.

Photodegradation and Other Abiotic Transformation Processes of this compound

In addition to biodegradation, this compound can be transformed by abiotic processes, primarily photodegradation. This process involves the breakdown of the compound upon exposure to light, particularly ultraviolet (UV) radiation.

The photodegradation of this compound likely involves two main phenomena: the breakdown of the organic abietate ligand and photocatalytic processes potentially mediated by the zinc component. The abietate structure itself can undergo photodecomposition. googleapis.com For other metal abietates, such as copper abietate, photodegradation has been noted as a relevant transformation process. tdx.cat

Ecotoxicological Assessment of this compound in Aquatic and Terrestrial Ecosystems (Non-Human Organisms)

The ecotoxicity of zinc compounds, including this compound, is primarily attributed to the bioavailability and activity of the zinc ion (Zn2+). europa.eu Consequently, the environmental impact of different zinc compounds is often considered mutually relevant, with the primary difference being their capacity to release zinc ions into the environment. europa.eu

Impact on Aquatic Biota (e.g., Algae, Daphnia) at an Ecological Level

Zinc compounds are recognized as being very toxic to aquatic life, with the potential for long-lasting effects. europa.eu The toxicity in aquatic environments is influenced by factors such as pH and water hardness. europa.eu

Studies on various zinc compounds, which inform the potential impact of this compound, show significant effects on sensitive aquatic organisms. The green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and the water flea Daphnia magna are key indicator species in these assessments. europa.eunih.gov Research has shown that the crustacean Ceriodaphnia dubia is also highly sensitive to zinc. europa.eu

The toxicity of zinc to aquatic organisms can be influenced by dietary exposure. For instance, studies on Daphnia magna have shown that zinc exposure through their algal diet can affect their energy reserves and tolerance to the metal. researchgate.net However, some research suggests that the reproductive effects observed in Daphnia magna from dietary zinc exposure may be more related to zinc-induced changes in the nutritional quality of the algae, such as the carbon-to-phosphorus ratio, rather than direct zinc toxicity. nih.govresearchgate.net

The toxicity of zinc to aquatic life is also dependent on pH. At a neutral to high pH (7.0-8.5), the algae Selenastrum capricornutum is among the most sensitive species. europa.eu Conversely, at a lower pH, daphnids tend to be more sensitive. europa.eu Multispecies community studies indicate that while individual species show high sensitivity, community-level interactions can sometimes increase resilience to zinc exposure. nih.gov

Effects on Soil Microorganisms and Plant Growth

In terrestrial ecosystems, excess zinc can be toxic to both soil microorganisms and plants. researchgate.netresearchgate.net The introduction of zinc compounds into the soil can disrupt microbial communities, affecting crucial processes like mineralization and nitrogen fixation. mdpi.com Excessive zinc concentrations can interfere with the metabolic pathways in soil microorganisms, potentially leading to reduced species diversity and inhibition of soil enzyme activities. researchgate.net

Zinc is an essential micronutrient for plant growth; however, at high concentrations, it becomes phytotoxic. researchgate.netnih.gov The phytotoxicity of zinc is a significant concern in soils contaminated by industrial activities. researchgate.net Symptoms of zinc toxicity in plants include stunted growth, chlorosis of young leaves, and alterations in root development. nih.govresearchgate.net The bioavailability and subsequent toxicity of zinc in soil are influenced by factors such as soil pH, organic matter content, and soil type. mdpi.comnih.gov For instance, zinc's solubility and potential for phytotoxicity increase as soil pH decreases. researchgate.net

Some soil microorganisms, known as zinc-solubilizing bacteria, can increase the bioavailability of zinc, which can be beneficial in zinc-deficient soils but could potentially exacerbate toxicity in contaminated soils. frontiersin.orgnih.gov These bacteria can improve zinc uptake by plants, which has been explored for biofortification purposes in crops like maize. nih.govfrontiersin.org Studies on various plants have shown that while low concentrations of zinc can stimulate growth, higher concentrations lead to toxic effects. mdpi.commdpi.com

Bioaccumulation Potential in Environmental Food Chains (Non-Human)

Zinc has the potential to bioaccumulate in both aquatic and terrestrial organisms, meaning it can be absorbed and concentrated in tissues at levels higher than the surrounding environment. epa.govnih.gov This accumulation can lead to the transfer of zinc through the food chain. nih.govresearchgate.net

In aquatic ecosystems, zinc can accumulate in fish and shellfish. epa.gov The bioaccumulation factor (BAF), which is a measure of this accumulation, can vary widely among different species. epa.govresearchgate.net Factors influencing bioaccumulation include the organism's species, size, age, feeding habits, and the environmental conditions. researchgate.net

In terrestrial environments, studies have shown that zinc can be transferred from contaminated soil to plants and subsequently to grazing animals. nih.govresearchgate.net A study on the terrestrial isopod Porcellio scaber indicated that the bioaccumulation of zinc from zinc oxide particles is likely dependent on the dissolution of zinc ions rather than the uptake of the particles themselves. nih.gov Research has demonstrated that forage plants grown on soils irrigated with wastewater containing zinc can accumulate the metal, leading to higher concentrations in the tissues of livestock that consume these plants. nih.govresearchgate.net A bio-concentration factor greater than 1 for the soil-to-forage pathway indicates that plants are actively accumulating zinc in their tissues. nih.govresearchgate.net This accumulation in livestock signifies a potential pathway for zinc to move up the food chain. nih.gov

Future Research Directions and Emerging Trends for Zinc Abietate

Innovations in Green Synthesis Approaches for Zinc Abietate

The development of environmentally benign synthesis routes for metal carboxylates is a key research focus, moving away from methods that require organic solvents and harsh conditions. An eco-friendly synthesis for a Zinc-abietate complex has been developed using resin from Pinus elliottii. usp.brgoogle.co.id This process involves the preparation of a sodium abietate intermediate, followed by a reaction with a zinc sulfate (B86663) solution at mild temperatures without the use of organic solvents, ensuring the green character of the synthesis. nih.govresearchgate.net

Mechanochemistry, or manual grinding, presents another promising green alternative. This solventless approach has been successfully used for synthesizing ruthenium carboxylate complexes and shows potential for other metal carboxylates like this compound. mdpi.com This method can reduce waste generation and has been shown to have a better E-factor and Mass Productivity compared to conventional solvent-based methods for some metal carboxylates. mdpi.com The principles of green chemistry, such as using plant extracts and other biological materials, are increasingly being applied to the synthesis of metal and metal oxide nanoparticles, which can inform future green synthesis of this compound. mdpi.com These biological routes are considered advantageous due to their cost-effectiveness and environmental friendliness. ekb.eg

| Green Synthesis Approach | Precursors | Key Process Features | Potential Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Pinus elliottii resin, Sodium Hydroxide (B78521), Zinc Sulfate | Two-step process at mild temperatures (e.g., 80°C); avoids organic solvents. researchgate.netdntb.gov.ua | Low cost, eco-friendly, uses renewable feedstock. dntb.gov.ua | usp.brresearchgate.netdntb.gov.ua |

| Mechanochemistry | Metal salt (e.g., Zinc Chloride), Abietic Acid | Solvent-free manual or ball milling. | Reduced waste, high efficiency, lower environmental impact (E-factor). mdpi.com | mdpi.com |

| One-Pot Turbo-Reactor Synthesis | Polyvalent metal sources (e.g., Zinc Sulfate), Carboxylic Acid, Alkali Hydroxide | Simultaneous synthesis, drying, and micronization in a turbo reactor under vacuum. google.com | Reduced reaction time, high conversion rates and yields, lower production cost. google.com | google.com |

| Bio-inspired Synthesis | Zinc salt, Plant extracts containing phytochemicals (e.g., carboxylic acids, phenols) | Use of biological materials as reducing and stabilizing agents. mdpi.com | Highly sustainable, low toxicity, simple and cost-effective. mdpi.com | mdpi.com |

Exploration of Novel this compound Derivatives for Enhanced Functionality

The inherent structure of abietic acid, with its rigid tricyclic core and active functional groups like double bonds and a carboxylic acid, makes it highly amenable to chemical modification. researchgate.net Research is increasingly directed toward synthesizing derivatives of the abietic acid ligand before its complexation with zinc to create novel this compound derivatives with tailored functionalities.

The modification of rosin (B192284) acids into derivatives like maleopimaric acid (MPA) and fumaropimaric acid (FPA) opens pathways to new polymers and materials. researchgate.netcore.ac.uk These derivatives can be further reacted to create mono-, di-, and trifunctional esters, amides, and imides. researchgate.netcore.ac.uk For example, monofunctional acrylic rosin derivatives have been synthesized and copolymerized to create photoresists. researchgate.net Similarly, reacting rosin acid derivatives with compounds like epichlorohydrin (B41342) and methacrylic acid can yield multifunctional resins for high-performance coatings. researchgate.net By first creating these specialized rosin derivatives and then introducing zinc, new complexes with enhanced thermal stability, specific solubility, or reactive sites for polymerization could be achieved.

| Rosin Acid Derivative Class | Example Synthesis Route | Potential Enhanced Functionality | Reference |

|---|---|---|---|

| Acrylic Derivatives | Esterification of Maleopimaric Acid (MPA) with various acrylates (e.g., 2-hydroxyethyl acrylate). researchgate.net | Photocrosslinking ability for applications in photoresists and UV-cured coatings. researchgate.net | researchgate.net |

| Polyester Derivatives | Copolymerization of rosin with vegetable oil via acyclic diene metathesis (ADMET). sc.edu | Creation of fully renewable and degradable thermoplastics and elastomers. sc.edu | sc.edu |

| Imide-diacid Derivatives | Reaction of rosin-based adducts with diamines. researchgate.net | Serve as flexible curing agents for epoxy resins, improving toughness. researchgate.net | researchgate.net |

| Allyl Derivatives | Reaction of rosin with allyl chloride in an aqueous medium. nih.gov | Provides a site for further polymerization or grafting reactions. nih.gov | nih.gov |

Advanced Analytical Techniques for In Situ Characterization of this compound

Understanding the formation kinetics, structure, and distribution of this compound within a matrix is crucial for controlling its properties and performance. Advanced analytical techniques that allow for in situ and operando characterization are emerging as powerful tools for this purpose. These methods allow researchers to observe chemical and physical changes under realistic operating conditions. numberanalytics.com

Fourier Transform Infrared Microspectroscopy (µ-FTIR) is a key technique for monitoring the formation of metal soaps like this compound on surfaces. jbthomas.org It can be used to generate chemical maps that show the distribution of carboxylates, allowing for a comparison of different regions and an understanding of degradation pathways over time. jbthomas.orgtandfonline.com X-ray Photoelectron Spectroscopy (XPS) is another vital tool, used to determine the chemical composition and the oxidation state of the elements involved. nih.govumons.ac.be For instance, XPS analysis of a green-synthesized this compound complex confirmed the Zn2+ oxidation state. nih.govresearchgate.net The future will likely see the integration of multiple techniques, such as combining microscopy with spectroscopy, to provide a more comprehensive picture of the material's behavior. numberanalytics.comscielo.org.co

| Analytical Technique | Type of Information Provided | Application in this compound Research | Reference |

|---|---|---|---|

| Fourier Transform Infrared Microspectroscopy (µ-FTIR) | Chemical bond identification, functional group mapping, monitoring of reaction progress. | In situ monitoring of the formation of zinc carboxylates on surfaces; identifying coordination geometries. jbthomas.org | jbthomas.orgtandfonline.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, and electronic state of elements. | Confirming the Zn2+ oxidation state and elemental composition of synthesized complexes. nih.govumons.ac.be | nih.govresearchgate.netumons.ac.be |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions; structural elucidation. | Identifying the structure of the abietate ligand and the resulting zinc complex. nih.govmdpi.com | nih.govmdpi.com |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition, melting, crystallization). | Investigating the driving forces and kinetics of metal soap crystallization. springerprofessional.de | springerprofessional.de |

| Operando X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state, coordination geometry under operating conditions. numberanalytics.com | Probing the dynamic changes in zinc's coordination environment during formation or reaction. numberanalytics.com | numberanalytics.com |

Integration of this compound in Sustainable Materials Development

There is a significant trend toward replacing petroleum-based products with "green" materials derived from renewable resources to address environmental concerns. cornell.edu Rosin, extracted from pine trees, is an abundant, renewable, and low-cost raw material. gavinpublishers.comrevmaterialeplastice.ro Its derivatives are being developed for a wide range of sustainable materials, including biopolymers, composites, adhesives, and coatings. gavinpublishers.comontosight.ai Zinc is also considered a sustainable resource due to its abundance and high recyclability. metaltechglobal.com

The integration of this compound into these materials leverages the benefits of both its components. The rosin-derived portion provides a bio-based, hydrophobic polymer backbone, while the zinc ions can introduce properties such as UV resistance, and catalytic or antimicrobial activity. Research into rosin-based green epoxy resins for fiber-reinforced composites has shown excellent mechanical properties and high glass transition temperatures, making them potential replacements for petroleum-based composites in structural applications. cornell.edu Incorporating this compound into such resin systems could further enhance their functionality, for example, by improving durability or preventing biofouling in marine applications. dntb.gov.ua

| Sustainable Material Application | Role of Rosin/Abietate Component | Potential Role of Zinc Component | Reference |

|---|---|---|---|

| Bio-based Polymers | Forms the renewable polymer backbone, replacing petroleum-derived monomers. sc.edugavinpublishers.com | Acts as a cross-linking agent, enhances thermal stability. | sc.edugavinpublishers.com |

| Green Composites | Serves as the matrix material (e.g., rosin-based epoxy) for reinforcement with natural fibers like flax. cornell.edu | Improves durability, adds UV protection or antimicrobial properties. cornell.edu | cornell.edu |

| Adhesives and Coatings | Provides excellent adhesion and compatibility with various substrates. ontosight.ai | Can act as a drier, improve hardness, or provide antifouling properties. dntb.gov.ua | dntb.gov.uaontosight.ai |

| Functional Pigments | The abietate ligand acts as a carrier and stabilizer for the metal ion. dntb.gov.ua | The zinc ion provides the primary functionality (e.g., color, antimicrobial action). dntb.gov.ua | dntb.gov.ua |

Synergistic Effects of this compound in Hybrid Material Systems

Hybrid materials, which incorporate both organic and inorganic components, are a promising class of materials that can exhibit synergistic properties not found in the individual constituents. researchgate.net this compound is itself an organic-inorganic hybrid, and its unique properties make it an excellent candidate for inclusion in more complex hybrid systems. The combination of a bulky, hydrophobic rosin structure with a reactive zinc center allows for tailored interactions with other materials.

Research has shown that combining rosin with synthetic epoxy resins can produce hybrid resins where the mechanical properties can be controlled by adjusting the proportion of the natural resin. revmaterialeplastice.ro Introducing this compound into polymer matrices could lead to synergistic improvements in mechanical strength, thermal stability, and hydrophobicity. revmaterialeplastice.ronumberanalytics.com Furthermore, this compound can be integrated with other functional materials. For instance, layered simple hydroxides have been used to create biohybrids with controlled release properties. researchgate.net A similar approach could be used with this compound to develop novel functional materials. The synthesis of hybrid materials from zinc hydroxy salts and other organic ligands has shown that the resulting materials can have significantly altered structures and properties compared to the starting materials. sisgeenco.com.br

| Hybrid System | Components | Observed/Potential Synergistic Effect | Reference |

|---|---|---|---|

| Polymer-Abietate Hybrid | This compound, Epoxy Resin/Polyester | Controlled modification of mechanical properties (e.g., stiffness, elasticity); improved thermal stability. revmaterialeplastice.ro | revmaterialeplastice.ro |

| Layered Hydroxide Hybrid | This compound, Layered Zinc Hydroxy Salt | Formation of new intercalated structures with modified basal spacing; potential for controlled release applications. sisgeenco.com.br | researchgate.netsisgeenco.com.br |

| Polyoxometalate Hybrid | Zinc-organic coordination units, Polyoxometalates | Formation of extended 1D, 2D, or 3D supramolecular frameworks with catalytic properties. rsc.org | rsc.org |

| Cellulosic Bionanocomposite | This compound, Cellulose Nanofibers | Creation of biocompatible films with antimicrobial properties and good mechanical strength for applications like active packaging or wound dressings. researchgate.net | researchgate.net |

Nanotechnology and this compound: Prospects and Challenges

The intersection of nanotechnology with this compound research opens up a frontier of possibilities, primarily revolving around the synthesis and application of zinc-based nanoparticles. While research on this compound nanoparticles is still nascent, the extensive work on zinc oxide nanoparticles (ZnO NPs) provides a roadmap for future exploration. mdpi.commdpi.com

Prospects: The green synthesis of ZnO NPs using plant extracts is well-established, suggesting that similar methods could be adapted to produce this compound nanoparticles, using rosin or abietic acid as both a reducing and capping agent. ekb.egnih.gov Such nanoparticles could offer enhanced bioavailability and reactivity due to their high surface-area-to-volume ratio. nih.gov Potential applications are vast, particularly in agriculture, where ZnO NPs are studied as nanofertilizers to improve crop growth and as antimicrobial agents against plant pathogens. nanoshel.comnano-yield.com The abietate coating could enhance adhesion to plant surfaces and provide a controlled release of zinc. In medicine, the biocompatibility of ZnO NPs makes them candidates for drug delivery and antimicrobial agents, roles that could be refined by using a bio-based abietate shell. mdpi.comnanografi.com

Challenges: A primary challenge is the controlled synthesis of this compound nanoparticles with uniform size and morphology. The physicochemical properties of nanoparticles, which dictate their efficacy and behavior, are highly dependent on these factors. nih.gov Another challenge is ensuring the stability of the nanoparticles in various formulations and environments to prevent aggregation, which would reduce their effectiveness. Furthermore, while zinc is an essential element, understanding the long-term environmental fate and potential ecotoxicity of any new nanomaterial is crucial for its sustainable development.

| Area | Prospects | Challenges | Reference |

|---|---|---|---|

| Synthesis | Leverage established green synthesis methods for ZnO NPs using rosin/abietic acid as a capping agent. ekb.egnih.gov | Achieving monodispersity; controlling particle size and shape; preventing aggregation. nih.gov | ekb.egnih.govnih.gov |

| Agriculture | Development of advanced nanofertilizers for efficient zinc delivery; creation of targeted, controlled-release fungicides. nanoshel.comnano-yield.com | Ensuring stability in soil and foliar applications; assessing long-term impact on soil microbiota and ecosystems. nih.gov | nih.govnanoshel.comnano-yield.com |

| Biomedical Applications | Use as biocompatible antimicrobial agents; development of novel drug delivery systems with bio-based shells. mdpi.comnanografi.com | Understanding nanoparticle-cell interactions; ensuring long-term biocompatibility and biodegradability. nanografi.com | mdpi.comnanografi.com |

| Coatings & Materials | Inclusion as nano-additives in polymers and coatings for enhanced UV protection, antimicrobial, and mechanical properties. mdpi.com | Achieving uniform dispersion within the material matrix without compromising structural integrity. | mdpi.com |

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Zinc Abietate, and how can researchers optimize reaction conditions to ensure reproducibility?

- Methodological Answer : this compound is typically synthesized via neutralization of abietic acid with zinc oxide or zinc hydroxide. Key variables include stoichiometric ratios (e.g., molar ratio of Zn²⁺ to abietate anion), solvent selection (e.g., aqueous vs. organic media), and temperature control (60–90°C). To ensure reproducibility, document reaction parameters such as pH, reaction time, and purification steps (e.g., recrystallization in ethanol). Refer to analogous synthesis protocols for metal carboxylates, such as sodium abietate preparation . Optimization may involve Design of Experiments (DoE) to assess interactions between variables.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

- Methodological Answer :

- FTIR : Identifies carboxylate (COO⁻) stretching vibrations (~1540–1650 cm⁻¹) and Zn-O bonding.

- XRD : Confirms crystallinity and lattice parameters by comparing with reference patterns.

- TGA/DSC : Evaluates thermal stability and decomposition pathways (e.g., loss of coordinated water or organic components).

- NMR (solid-state) : Useful for probing local coordination environments of Zn²⁺, though limited by paramagnetic broadening.

Cross-validate results with elemental analysis (EA) for Zn and C/H content .

Q. How does the solubility profile of this compound vary in polar vs. nonpolar solvents, and what implications does this have for its application in composite materials?

- Methodological Answer : Solubility testing should follow standardized protocols (e.g., OECD 105). Polar solvents (e.g., water, ethanol) may exhibit limited solubility due to the hydrophobic abietate backbone, while nonpolar solvents (e.g., toluene) could enhance dispersion in polymer matrices. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Reference studies on analogous metal abietates, such as triethanolammonium abietate, which show reduced extraction efficiency in nonpolar solvents .

Advanced Research Questions

Q. What experimental design strategies are critical for studying the catalytic or interfacial activity of this compound in heterogeneous systems?

- Methodological Answer : Employ a factorial design to isolate effects of surface area, particle size, and solvent polarity. For catalytic studies, use kinetic assays (e.g., UV-Vis monitoring of reaction rates) and surface characterization (BET, SEM-EDS). For interfacial applications (e.g., surfactants), measure critical micelle concentration (CMC) via conductivity or tensiometry. Ensure consistency in sample preparation (e.g., sonication time) to minimize agglomeration artifacts .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound across different solvent systems?

- Methodological Answer : Systematic replication under controlled conditions is essential. Variables to scrutinize include:

- Purity : Impurities (e.g., residual abietic acid) can alter solubility; validate via HPLC or GC-MS.